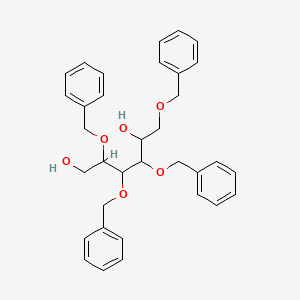

2,3,4,6-Tetra-O-benzyl-D-glucitol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14233-48-8 |

|---|---|

Molecular Formula |

C34H38O6 |

Molecular Weight |

542.7 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |

InChI |

InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32+,33-,34-/m1/s1 |

InChI Key |

MQOUZFJJURBWAX-KMKAFXEASA-N |

Synonyms |

2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucitol; 2,3,4,6-Tetra-O-benzyl-D-glucitol; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6-Tetra-O-benzyl-D-glucitol is a synthetically derived, protected form of D-glucitol, a sugar alcohol. As a versatile biochemical reagent, it serves as a crucial building block in the synthesis of more complex molecules within the field of glycobiology. Notably, it has garnered attention for its inhibitory effects on specific enzymes, positioning it as a compound of interest in the study and potential therapeutic intervention of metabolic disorders, particularly Gaucher's disease. This document provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, including detailed experimental protocols and characterization data.

Core Chemical and Physical Properties

This compound is a white to off-white solid. Its structure consists of a D-glucitol backbone with four of its six hydroxyl groups protected by benzyl (B1604629) ether groups. This extensive benzylation renders the molecule significantly more lipophilic than its parent compound, D-glucitol, influencing its solubility and reactivity in various chemical systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14233-48-8 | [1] |

| Molecular Formula | C₃₄H₃₈O₆ | [1] |

| Molecular Weight | 542.66 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 152-154 °C | [2] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (B1210297) (EtOAc), Methanol (MeOH) | [2] |

| Storage Conditions | Store at 0 to 8 °C | [2] |

Note: It is crucial to distinguish this compound from the similarly named 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CAS No: 4132-28-9). The latter is a cyclic hemiacetal, and much of the readily available literature and spectral data refers to this glucopyranose derivative. Extra diligence is required to ensure the correct compound is being referenced.

Synthesis and Purification

The synthesis of this compound typically starts from D-glucose or a suitable derivative.[1] A general synthetic strategy involves the protection of the hydroxyl groups with benzyl groups.

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process that begins with a readily available starting material like methyl α-D-glucopyranoside, proceeds through a benzylation step to protect the hydroxyl groups, followed by a reaction to open the pyranose ring and reduce the anomeric carbon to yield the glucitol backbone.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (Intermediate)

This protocol describes the synthesis of a key intermediate, which can then be further processed to yield the target compound.

Materials:

-

Methyl α-D-glucopyranoside

-

Benzyl chloride (BnCl)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dry N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve methyl α-D-glucopyranoside in dry DMF or THF under an inert atmosphere (e.g., Argon).[3]

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the solution.[3]

-

Add benzyl chloride dropwise to the reaction mixture at 0 °C.[3]

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of water.

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in toluene to yield methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.[3]

Conversion to this compound and Purification

Further specific hydrolysis and reduction steps would be required to convert the intermediate to the final glucitol product. The final purification is typically achieved through column chromatography.

Purification Protocol:

-

Prepare a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in heptane (B126788) or toluene).[3]

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the column and elute with the chosen solvent system.

-

Collect fractions and monitor by TLC to identify the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Data not explicitly available in the searched literature. Expected signals would include aromatic protons from the benzyl groups (approx. 7.2-7.4 ppm), methylene (B1212753) protons of the benzyl groups (approx. 4.5-5.0 ppm), and the protons of the glucitol backbone. | |

| ¹³C NMR | Data not explicitly available in the searched literature. Expected signals would include aromatic carbons (approx. 127-139 ppm), benzylic carbons (approx. 70-75 ppm), and the carbons of the glucitol backbone. | [4] |

Biological Activity and Applications in Drug Development

This compound has demonstrated biological activity that makes it a molecule of interest for drug development, particularly in the context of lysosomal storage disorders like Gaucher's disease.

Inhibition of Glucosylceramide Metabolism

Gaucher's disease is characterized by a deficiency in the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide in lysosomes.[5] One therapeutic strategy, known as substrate reduction therapy, aims to inhibit the synthesis of glucosylceramide.[5] Miglustat is an approved drug that functions as an inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[6][7]

This compound has been shown to inhibit miglustat.[1][8] This suggests that it may interact with enzymes involved in the glucosylceramide metabolic pathway.

References

- 1. 2,3,4,6 -Tetra-O-benzyl-D-glucitol | 14233-48-8 | MT07362 [biosynth.com]

- 2. synthose.com [synthose.com]

- 3. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 14233-48-8 , this compound, CAS:14233-48-8 [chemsynlab.com]

An In-Depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucitol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-benzyl-D-glucitol, a pivotal intermediate in the synthesis of high-value pharmaceuticals, most notably the glucosylceramide synthase inhibitor, Miglustat (B1677133). This document details the structural and physicochemical properties of this compound, outlines a detailed experimental protocol for its synthesis via the reduction of its glucose precursor, and explores its critical role in the drug development landscape. A key focus is its application in the synthesis of Miglustat and the associated biochemical pathway, providing valuable insights for researchers in glycobiology and medicinal chemistry.

Introduction

This compound is a protected alditol, an open-chain form of a glucose derivative where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl (B1604629) ethers. This protection strategy is fundamental in carbohydrate chemistry, enabling regioselective modifications at the remaining free hydroxyl groups. Its primary significance lies in its role as a key building block in the multi-step synthesis of Miglustat (N-butyldeoxynojirimycin), a drug approved for the treatment of Type 1 Gaucher disease and Niemann-Pick disease, Type C[1][2]. This guide serves as a technical resource for scientists engaged in carbohydrate synthesis, drug discovery, and process development.

Structure and Properties

The chemical structure of this compound is characterized by a six-carbon acyclic backbone derived from glucose, with four of the six hydroxyl groups masked by benzyl groups. This structure imparts specific solubility and reactivity properties that are exploited in organic synthesis.

Chemical Structure

IUPAC Name: (2R,3R,4R,5R)-1,2,3,4-tetrakis(phenylmethoxy)hexane-5,6-diol

Chemical Formula: C₃₄H₃₈O₆

Molecular Weight: 542.66 g/mol [1]

CAS Number: 14233-48-8[1]

Canonical SMILES: C1=CC=C(C=C1)COCC(C(C(C(CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

InChI Key: UWHASGMDLIHNJG-ZPHOTFPESA-N

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The high flash point indicates its low flammability under standard conditions.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₈O₆ | [1] |

| Molecular Weight | 542.66 g/mol | [1] |

| CAS Number | 14233-48-8 | [1] |

| Appearance | White to off-white solid | |

| Flash Point | 374.6 °C | |

| Storage Temperature | 2-8 °C |

Experimental Protocols

The primary synthetic route to this compound involves the reduction of the corresponding protected glucose derivative, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

Synthesis of this compound

This protocol describes the reduction of the aldehyde group in the open-chain form of 2,3,4,6-Tetra-O-benzyl-D-glucose to a primary alcohol using sodium borohydride (B1222165).

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. The concentration is typically around 0.1-0.2 M.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reduction: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 2:1 v/v). The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of deionized water at 0 °C.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a white solid.

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show characteristic signals for the benzyl protecting groups and the glucitol backbone.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.2-7.4 | m | Aromatic protons of benzyl groups (20H) |

| ~4.5-4.9 | m | Methylene protons of benzyl groups (8H, -O-CH₂ -Ph) |

| ~3.5-4.0 | m | Protons on the glucitol backbone (C1-H to C6-H) |

| ~2.0-3.0 | br s | Hydroxyl protons (-OH) |

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbons, and the carbons of the glucitol chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Quaternary aromatic carbons of benzyl groups |

| ~127-129 | Aromatic carbons of benzyl groups |

| ~70-80 | Carbons of the glucitol backbone (C1-C6) |

| ~73-75 | Methylene carbons of benzyl groups (-O-C H₂-Ph) |

FTIR Spectroscopy (Expected)

The infrared spectrum will be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3500 (broad) | O-H stretch (hydroxyl groups) |

| 3000-3100 | C-H stretch (aromatic) |

| 2850-3000 | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | C=C stretch (aromatic ring) |

| 1000-1150 | C-O stretch (ethers and alcohols) |

Role in Drug Development: Synthesis of Miglustat

The primary application of this compound in drug development is as a crucial intermediate in the synthesis of Miglustat[1]. Miglustat is an inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids[2][3].

Glucosylceramide Biosynthesis Pathway and Inhibition by Miglustat

Gaucher disease is a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide. Miglustat therapy works by a substrate reduction approach, inhibiting the synthesis of glucosylceramide, thereby reducing its accumulation.

The pathway involves the transfer of glucose from UDP-glucose to ceramide, catalyzed by glucosylceramide synthase. Miglustat, an iminosugar, mimics the transition state of this reaction and competitively inhibits the enzyme.

Caption: Inhibition of Glucosylceramide Synthase by Miglustat.

Synthetic Pathway from this compound to Miglustat

The synthesis of Miglustat from this compound involves a series of chemical transformations designed to introduce the nitrogen atom and form the characteristic iminosugar ring structure. A generalized workflow is presented below.

Caption: General synthetic route to Miglustat from the title compound.

Conclusion

This compound is a fundamentally important molecule in the field of carbohydrate chemistry and drug development. Its well-defined structure and the strategic placement of benzyl protecting groups make it an ideal precursor for complex synthetic targets. The detailed understanding of its properties and synthetic methodologies, as outlined in this guide, is essential for researchers aiming to leverage this versatile building block for the synthesis of Miglustat and other biologically active compounds. The elucidation of its role in the context of the glucosylceramide biosynthesis pathway further underscores its significance in the development of therapies for lysosomal storage diseases.

References

CAS number 14233-48-8 chemical information

An In-depth Technical Guide to N-(1-(2-phenethyl)-4-piperidinyl)-N-phenyl-propanamide (Fentanyl)

Disclaimer: The CAS number 14233-48-8 provided in the topic corresponds to 2,3,4,6-Tetra-O-benzyl-D-glucitol, a chemical intermediate in carbohydrate chemistry.[1][2][3][4][5] However, the requested content, audience, and requirements strongly indicate an interest in a pharmacologically active substance relevant to drug development. Based on the detailed request for information on signaling pathways and experimental protocols for a compound with a piperidine (B6355638) core, this guide focuses on N-(1-(2-phenethyl)-4-piperidinyl)-N-phenyl-propanamide , commonly known as Fentanyl . Fentanyl is a potent synthetic opioid analgesic that aligns with the context of the user's request.[6][7] The CAS number for Fentanyl is 437-38-7.[8]

This guide provides a comprehensive overview of Fentanyl, including its physicochemical properties, mechanism of action, synthesis, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Fentanyl is a synthetic opioid of the phenylpiperidine family.[9] It is a weak base and is highly lipid-soluble.[9] The following tables summarize its key physicochemical properties.

Table 1: General Chemical Information

| Property | Value | Reference(s) |

| IUPAC Name | N-(1-(2-phenethyl)-4-piperidinyl)-N-phenyl-propanamide | [6] |

| CAS Number | 437-38-7 | [8] |

| Molecular Formula | C₂₂H₂₈N₂O | [10][11] |

| Molecular Weight | 336.47 g/mol | [10][11] |

| Appearance | White crystalline powder | [6][11] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 83-84 °C | [8][10] |

| Boiling Point | 391 °C (calculated) | [10] |

| Water Solubility | Insoluble to slightly soluble (0.2 g/L at 25°C) | [10] |

| pKa | 8.4 | [12] |

| LogP | 4.05 | [12] |

| Vapor Pressure | Not Available | [10] |

| Liquid Density | 1.087 g/cm³ | [10] |

Spectral Data

Mass spectrometry is a key analytical technique for the identification of Fentanyl and its analogs. The fragmentation patterns are crucial for structural elucidation.

Table 3: Mass Spectrometry Data

| Ionization Mode | Key Fragments (m/z) | Description | Reference(s) |

| Electron Ionization (EI) | 245, 189, 146, 105, 91 | The base peak is often observed at m/z 245, corresponding to the loss of the phenethyl group. The tropylium (B1234903) ion at m/z 91 is characteristic of the phenethyl moiety. The molecular ion at m/z 336 is often not observed or is of low abundance. | [13][14] |

Mechanism of Action and Signaling Pathway

Fentanyl is a potent and selective agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6][15][16] Its high analgesic potency is attributed to its high affinity for the MOR and its high lipophilicity, which allows it to readily cross the blood-brain barrier.[17][18]

Upon binding to the MOR, Fentanyl induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.[16] The primary mechanism involves the activation of inhibitory G-proteins (Gαi/o).[15] This activation leads to the following downstream effects:

-

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[17][19]

-

Modulation of ion channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and reduced excitability.

-

Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.[17]

-

Collectively, these actions decrease neuronal excitability and inhibit the transmission of pain signals.[15] Fentanyl also modulates the β-arrestin-mediated signaling pathway, which is implicated in the development of tolerance and some of the adverse effects of opioids.[15]

Caption: Fentanyl's primary signaling pathway via the μ-opioid receptor.

Experimental Protocols

Synthesis of Fentanyl (Siegfried Method)

A common synthetic route to Fentanyl is the Siegfried method. This multi-step synthesis involves the preparation of key intermediates.

Experimental Workflow:

Caption: Simplified workflow for the synthesis of Fentanyl (Siegfried method).

Step 1: Reductive Amination of N-phenethyl-4-piperidone (NPP) to form 4-Anilino-N-phenethylpiperidine (4-ANPP) [20]

-

Reactants: N-phenethyl-4-piperidone (NPP), Aniline.

-

Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is commonly used.

-

Procedure:

-

NPP is reacted with aniline to form an intermediate imine.

-

The imine is then reduced in situ with a reducing agent like sodium borohydride to yield 4-ANPP.

-

-

Note: This step is crucial and the purity of the resulting 4-ANPP is important for the final product yield and purity. 4-ANPP is a direct precursor to Fentanyl.[20]

Step 2: Acylation of 4-ANPP to Fentanyl [20]

-

Reactants: 4-Anilino-N-phenethylpiperidine (4-ANPP), Propionyl chloride.

-

Procedure:

-

4-ANPP is dissolved in a suitable aprotic solvent.

-

Propionyl chloride is added to the solution, often in the presence of a base to neutralize the HCl byproduct.

-

The reaction mixture is stirred until the acylation is complete.

-

The final product, Fentanyl, is then isolated and purified, typically through crystallization or chromatography.

-

In Vitro Assay: Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. For Fentanyl, this would be its affinity for the μ-opioid receptor.

-

Objective: To determine the binding affinity (Ki) of Fentanyl for the μ-opioid receptor.

-

Materials:

-

Cell membranes expressing the human μ-opioid receptor (hMOR).

-

Radiolabeled ligand (e.g., [³H]DAMGO).

-

Test compound (Fentanyl).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of Fentanyl.

-

In a multi-well plate, incubate the hMOR-expressing cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of Fentanyl.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of Fentanyl that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[21]

-

In Vitro Assay: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

-

Objective: To determine the potency (EC₅₀) and efficacy of Fentanyl in activating G-proteins coupled to the μ-opioid receptor.

-

Materials:

-

Cell membranes expressing hMOR.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Test compound (Fentanyl).

-

Assay buffer.

-

-

Methodology:

-

Prepare serial dilutions of Fentanyl.

-

Incubate the hMOR-expressing cell membranes with GDP, [³⁵S]GTPγS, and varying concentrations of Fentanyl.

-

In the presence of an agonist like Fentanyl, the G-protein is activated and exchanges GDP for GTP (or in this case, [³⁵S]GTPγS).

-

The reaction is terminated, and the mixture is filtered to separate bound from free [³⁵S]GTPγS.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

The data is plotted as [³⁵S]GTPγS binding versus Fentanyl concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ and maximal stimulation (Emax).[21]

-

In Vivo Assay: Tail-Flick Test for Analgesia

The tail-flick test is a common method to assess the analgesic properties of compounds in rodents.

-

Objective: To evaluate the analgesic effect of Fentanyl in a model of acute thermal pain.

-

Animals: Mice or rats.

-

Apparatus: A tail-flick analgesia meter, which applies a focused beam of heat to the animal's tail.

-

Methodology:

-

Administer Fentanyl to the animals, typically via subcutaneous or intraperitoneal injection.

-

At predetermined time points after drug administration, place the animal in the apparatus.

-

Apply the heat stimulus to the tail and measure the latency (in seconds) for the animal to flick its tail away from the heat source.

-

A cut-off time is set to prevent tissue damage.

-

The analgesic effect is quantified as an increase in the tail-flick latency compared to baseline (pre-drug) measurements or a vehicle-treated control group.

-

A dose-response curve can be generated to determine the ED₅₀ (the dose that produces a maximal possible effect in 50% of the animals).[22]

-

Conclusion

N-(1-(2-phenethyl)-4-piperidinyl)-N-phenyl-propanamide (Fentanyl) is a highly potent synthetic opioid with significant applications in medicine as an analgesic and anesthetic. Its primary mechanism of action is through the agonism of the μ-opioid receptor, leading to the inhibition of pain signaling pathways. The synthesis of Fentanyl involves well-established chemical transformations, and its pharmacological properties can be characterized through a variety of in vitro and in vivo assays. This guide provides foundational technical information for professionals in the fields of chemistry, pharmacology, and drug development who are engaged in the study of opioids and the development of novel analgesics.

References

- 1. apicule.com [apicule.com]

- 2. 14233-48-8 , this compound, CAS:14233-48-8 [chemsynlab.com]

- 3. nexconn.com [nexconn.com]

- 4. 14233-48-8 | 1,3,4,5-Tetra-O-benzyl-D-glucitol [aaronchem.com]

- 5. 14233-48-8|2,3,4,6 -Tetra-O-benzyl-D-glucitol|BLD Pharm [bldpharm.com]

- 6. Fentanyl drug profile | www.euda.europa.eu [euda.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. 437-38-7 CAS MSDS (FENTANYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Fentanyl - Wikipedia [en.wikipedia.org]

- 10. nrt.org [nrt.org]

- 11. acs.org [acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. pubs.acs.org [pubs.acs.org]

- 17. What is the mechanism of Fentanyl Citrate? [synapse.patsnap.com]

- 18. m.youtube.com [m.youtube.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. 4-ANPP - Wikipedia [en.wikipedia.org]

- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 22. The Analgesic Efficacy of Fentanyl: Relationship to Tolerance and μ-Opioid Receptor Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-benzyl-D-glucitol is a key synthetic intermediate in carbohydrate chemistry, notably in the synthesis of therapeutic agents. Its protected hydroxyl groups make it a versatile building block for the construction of complex carbohydrate-based molecules. This technical guide provides a comprehensive overview of its physical properties, synthesis, and its role in drug development, with a focus on its application as a precursor to the drug Miglustat.

Core Physical and Chemical Properties

This compound is a heavily benzylated derivative of D-glucitol. The presence of four benzyl (B1604629) ether groups significantly alters its physical properties compared to the parent polyol, rendering it non-polar and soluble in organic solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₃₈O₆ | [1][2][3] |

| Molecular Weight | 542.66 g/mol | [1][2][3] |

| CAS Number | 14233-48-8 | [1][2][3][4][5] |

| Appearance | Hazy Off-White Semi-Solid | [6] |

| Melting Point | Not applicable (semi-solid at room temperature) | [6] |

| Flash Point | 374.6 °C | [1] |

| Solubility | Soluble in chloroform (B151607) and dichloromethane. A related compound, 2,3,4,6-Tetra-O-benzyl-1,5-di-O-methanesulfonyl-D-glucitol, is soluble in chloroform, dichloromethane, and methanol. | [7] |

| Storage | Store at 2°C - 8°C. | [1] |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a multi-step process starting from D-glucose. A widely referenced method was developed by Matos and Lopes and published in Synthesis in 1999. The general approach involves the protection of the hydroxyl groups of D-glucose with benzyl groups, followed by the reduction of the anomeric carbon.

A representative, generalized synthetic protocol is as follows:

-

Perbenzylation of D-glucose: D-glucose is treated with an excess of benzyl chloride in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). This step protects all the hydroxyl groups, including the anomeric hydroxyl, to form a mixture of anomers of pentabenzylated glucose.

-

Reduction of the anomeric center: The resulting perbenzylated glucose is then subjected to a reduction reaction to open the pyranose ring and form the open-chain glucitol. This is typically achieved using a reducing agent like sodium borohydride (B1222165) in a suitable solvent system.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield pure this compound.

Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose shows characteristic signals for the aromatic protons of the benzyl groups, the methylene (B1212753) protons of the benzyl groups, and the protons of the glucose backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose displays signals for the aromatic carbons, the benzylic carbons, and the carbons of the glucose unit.

Experimental Workflow: Role in Drug Development

This compound is a crucial intermediate in the synthesis of Miglustat (N-butyl-1,5-dideoxy-1,5-imino-D-glucitol), a drug used for the treatment of Gaucher's disease.[2][4] The following diagram illustrates the logical workflow from the starting material to Miglustat.

Caption: Synthetic pathway from this compound to Miglustat.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest that this compound itself is involved in any specific biological signaling pathways. Its primary role in a biological context is as a synthetic precursor to biologically active molecules. The final product, Miglustat, functions as an inhibitor of glucosylceramide synthase, a key enzyme in the biosynthesis of most glycosphingolipids. This inhibition forms the basis of its therapeutic effect in Gaucher's disease.

The logical relationship of Miglustat's mechanism of action is depicted below.

Caption: Miglustat's inhibitory effect on glycosphingolipid biosynthesis.

References

- 1. 2,3,4,6 -Tetra-O-benzyl-D-glucitol | 14233-48-8 | MT07362 [biosynth.com]

- 2. apicule.com [apicule.com]

- 3. 2,3,4,6 -Tetra-O-benzyl-D-glucitol - Amerigo Scientific [amerigoscientific.com]

- 4. 14233-48-8 , this compound, CAS:14233-48-8 [chemsynlab.com]

- 5. 14233-48-8,2,3,4,6 -Tetra-O-benzyl-D-glucitol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. cdn.usbio.net [cdn.usbio.net]

The Pivotal Role of 2,3,4,6-Tetra-O-benzyl-D-glucitol in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of glycobiology, the synthesis and study of complex carbohydrates and their derivatives are paramount to understanding and manipulating biological processes. Among the repertoire of essential building blocks, 2,3,4,6-Tetra-O-benzyl-D-glucitol emerges as a cornerstone intermediate. This technical guide provides an in-depth exploration of its synthesis, applications, and its significant role as a precursor to bioactive molecules, most notably the glycosyltransferase inhibitor, Miglustat. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to serve as a comprehensive resource for researchers in glycobiology and drug development.

Introduction

Glycobiology investigates the structure, function, and biosynthesis of glycans and their conjugates, which are fundamentally involved in a myriad of physiological and pathological processes, including cell-cell recognition, immune responses, and disease progression. The chemical synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge, necessitating a strategic use of protecting groups to selectively mask and unmask hydroxyl functionalities.

This compound, the open-chain (alditol) form of the more commonly handled 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is a versatile, perbenzylated building block derived from D-glucose. The benzyl (B1604629) ether protecting groups offer stability under a wide range of reaction conditions, yet can be readily removed via catalytic hydrogenation. This stability and ease of deprotection make it an invaluable intermediate in the multi-step synthesis of complex carbohydrate structures and their mimetics. Its primary role lies in its utility as a precursor for a variety of glycochemicals, including enzyme inhibitors and probes for studying carbohydrate-protein interactions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its pyranose precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. The overall synthetic workflow, starting from D-glucose, involves two main stages: perbenzylation of a suitable glucose derivative and subsequent reduction of the anomeric center.

Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Several methods exist for the benzylation of glucose. A common and high-yielding approach involves the reaction of methyl glucoside with benzyl halide in the presence of a base. The resulting tetrabenzylglucoside methylside is then hydrolyzed to yield 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

Experimental Protocol: Two-Step Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose [1]

Step A: Synthesis of Tetrabenzylglucoside Methylside

-

Dissolve methyl glucoside in a suitable organic solvent (e.g., DMF or DMSO).

-

Under a nitrogen atmosphere, add a metal hydride (e.g., sodium hydride) portion-wise while stirring. Continue stirring for 5-45 minutes until gas evolution ceases.

-

Cool the reaction mixture to ≤15°C and slowly add benzyl halide (e.g., benzyl chloride or benzyl bromide).

-

After the addition is complete, warm the mixture to 20-40°C and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purify the crude product to obtain tetrabenzylglucoside methylside.

Step B: Hydrolysis to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

-

Add the tetrabenzylglucoside methylside obtained in Step A to a mixture of an acid (e.g., sulfuric acid, nitric acid, or hydrochloric acid) and an alcohol (e.g., methanol, ethanol, or isopropanol).

-

Heat the reaction mixture to 60-100°C for 2-8 hours. A white solid is expected to precipitate.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the mixture and isolate the solid product by filtration.

-

Wash the product and dry to obtain 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

Quantitative Data for Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

| Step | Reactants | Reaction Conditions | Yield | Purity | Reference |

| A | Methyl glucoside, Sodium hydride, Benzyl chloride | 25°C, 1.5h | Up to 97.4% | 91.3-95.0% | [1] |

| B | Tetrabenzylglucoside methylside, Sulfuric acid, Methanol | 80°C, 6h | 77.2% | 99.2% (HPLC) | [1] |

| B | Tetrabenzylglucoside methylside, Nitric acid, Isopropanol | 70°C, 8h | 69.9% | 97.8% (HPLC) | [1] |

Reduction to this compound

The conversion of the cyclic 2,3,4,6-Tetra-O-benzyl-D-glucopyranose to the open-chain this compound is achieved through a reductive ring-opening reaction.

Experimental Protocol: Reductive Ring Opening of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

This protocol is based on the initial step of the synthesis of Miglustat from the perbenzylated glucopyranose.[2]

-

Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Add a solution of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose in anhydrous THF dropwise to the LiAlH₄ suspension.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction to 0°C and cautiously quench the excess LiAlH₄ by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Core Role in Glycobiology: A Precursor to Bioactive Molecules

The primary significance of this compound in glycobiology lies in its role as a versatile intermediate for the synthesis of a wide array of complex and biologically active molecules. The protected hydroxyl groups allow for specific modifications at other positions, and the benzyl groups can be globally removed in a final step to unmask the free glycan or glycomimetic.

Synthesis of Glycosyltransferase Inhibitors: The Case of Miglustat

A prominent application of this compound is its use as a key precursor in the synthesis of N-butyldeoxynojirimycin, commercially known as Miglustat.[2][3][4] Miglustat is an inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[4] By inhibiting this enzyme, Miglustat reduces the accumulation of glycosphingolipids, which is the underlying cause of lysosomal storage disorders such as Gaucher disease.[5]

Logical Workflow for the Synthesis of Miglustat from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Caption: Synthetic pathway from perbenzylated glucose to Miglustat.

Signaling Pathway: Inhibition of Glycosphingolipid Biosynthesis by Miglustat

Caption: Miglustat inhibits glucosylceramide synthase.

Precursor for Glycosylation Reactions and Oligosaccharide Synthesis

2,3,4,6-Tetra-O-benzyl-D-glucopyranose, the immediate precursor to the glucitol, is widely used as a glycosyl donor or acceptor in the synthesis of oligosaccharides. The free anomeric hydroxyl group can be activated to form a glycosidic linkage with a suitable acceptor.

Experimental Protocol: Glycosylation using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose [6]

-

To a suspension of a catalyst (e.g., Bismuth(III) triflate, 5 mol%), a glycosyl donor (e.g., 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose), and a drying agent (e.g., CaSO₄) in an anhydrous solvent (e.g., dichloromethane) at 0°C under an argon atmosphere, add the glycosyl acceptor (2,3,4,6-tetra-O-benzyl-D-glucopyranose).

-

Stir the reaction mixture for several hours (e.g., 15 hours).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by chromatography to obtain the desired disaccharide.

Quantitative Data for Glycosylation Reaction

| Glycosyl Donor | Glycosyl Acceptor | Catalyst | Solvent | Yield | Reference |

| 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | 2,3,4,6-tetra-O-benzyl-D-glucopyranose | Bi(OTf)₃ | CH₂Cl₂ | 55% | [6] |

Experimental Workflow: Solid-Phase Oligosaccharide Synthesis (SPOS)

Perbenzylated monosaccharides are also valuable building blocks in solid-phase oligosaccharide synthesis, which allows for the rapid and automated construction of complex glycans.

Caption: General workflow for solid-phase oligosaccharide synthesis.

Other Potential Roles and Future Directions

While the predominant role of this compound is as a synthetic intermediate, its derivatives have been explored for various biological activities. It has been reported to inhibit the synthesis of alditols and aldosides in vitro.[7] Further research is needed to elucidate the specific enzymes and pathways affected and to determine the therapeutic potential of such inhibition.

The development of novel derivatives from this versatile scaffold could lead to new classes of enzyme inhibitors, chemical probes to study carbohydrate-binding proteins (lectins), and advanced materials for glycobiology research. The exploration of its use in the synthesis of iminosugar and other carbohydrate mimetics beyond Miglustat remains a promising avenue for drug discovery.

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of the modern glycochemist and glycobiologist. Its robust protecting group strategy and synthetic accessibility make it a critical starting point for the construction of complex and biologically relevant molecules. The synthesis of the glycosyltransferase inhibitor Miglustat stands as a testament to its importance in the development of therapeutics for debilitating genetic disorders. As our understanding of the glycome continues to expand, the demand for versatile and reliable building blocks like this compound will undoubtedly grow, paving the way for new discoveries and innovations in the field of glycobiology.

References

- 1. Property-based design of a glucosylceramide synthase inhibitor that reduces glucosylceramide in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 3. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

- 4. synthose.com [synthose.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside [mdpi.com]

- 7. 14233-48-8 , this compound, CAS:14233-48-8 [chemsynlab.com]

Chiral Building Blocks from D-Glucose Derivatives: A Technical Guide for Drug Discovery and Synthesis

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-glucose, the most abundant monosaccharide, is an inexpensive and readily available chiral starting material. Its rich stereochemistry and dense functionalization make it an ideal "chiral pool" precursor for the synthesis of a vast array of complex and biologically active molecules. This technical guide provides a comprehensive overview of the strategies and methodologies for converting D-glucose into valuable chiral building blocks for drug discovery and chemical synthesis. We will explore key strategies for selective functionalization through protecting group chemistry, detail major transformation pathways including the synthesis of furan (B31954) derivatives and C-glycosides, and provide quantitative data and representative experimental protocols for key reactions.

The Foundational Chemistry of D-Glucose

D-glucose (C₆H₁₂O₆) is an aldohexose that exists in equilibrium between an open-chain form and several cyclic isomers.[1] In aqueous solution, less than 0.02% of glucose is in the open-chain form, which possesses a reactive aldehyde group.[1] Over 99% exists in the more stable cyclic hemiacetal forms, predominantly as six-membered rings known as pyranoses (α-D-glucopyranose and β-D-glucopyranose).[1] The five-membered furanose forms also exist but in negligible amounts.[1] The anomeric hydroxyl group at the C-1 position is distinct from the other secondary hydroxyls, providing a key site for selective reactions. The primary hydroxyl group at C-6 is generally the most sterically accessible and nucleophilic, offering another handle for selective functionalization.[2]

Strategies for Selective Functionalization

The primary challenge in using D-glucose as a synthon is discriminating between its multiple hydroxyl groups. This is typically achieved through carefully planned protecting group strategies, which mask certain hydroxyls while leaving others available for reaction.[2][3]

Protecting Group Strategies

The choice of protecting groups is critical as it not only prevents unwanted side reactions but also influences the reactivity and stereochemical outcome of subsequent transformations.[3] Common strategies involve the use of cyclic acetals and ketals to protect diols, and ethers or esters for individual hydroxyl groups.

-

Cyclic Acetals/Ketals: These are widely used for the protection of vicinal cis- or trans-diols.

-

Isopropylidene Ketals: Often used to protect the 1,2- and 5,6-hydroxyls of glucose in its furanose form, leading to the highly versatile intermediate 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[4]

-

Benzylidene Acetals: Commonly used to protect the 4,6-hydroxyls of glucopyranosides, forming a stable six-membered ring.[2][4]

-

-

Ether Groups: Benzyl (Bn) and para-methoxybenzyl (PMB) ethers are robust and stable to a wide range of reaction conditions, making them suitable as "permanent" protecting groups that are typically removed in the final stages of a synthesis via catalytic hydrogenation.[2]

-

Ester Groups: Acetyl (Ac) and benzoyl (Bz) groups are often used as "temporary" protecting groups. They are easily installed and can be removed under basic conditions. They also act as participating groups in glycosylation reactions, influencing the stereochemical outcome.[3]

Major Transformation Pathways

Conversion to Furan Derivatives

One of the most significant industrial transformations of glucose is its acid-catalyzed conversion to furan derivatives, primarily 5-hydroxymethylfurfural (B1680220) (HMF) and subsequently levulinic acid (LA). These are considered top-tier, bio-based platform molecules.[5] The reaction typically proceeds through the isomerization of D-glucose to D-fructose, which dehydrates more readily.[6][7]

The process is highly sensitive to the catalyst system (Lewis and Brønsted acids), solvent, and reaction conditions.[5][6] Biphasic systems are often employed to continuously extract HMF from the acidic aqueous phase where it is formed, preventing degradation into humins and rehydration to levulinic and formic acids.[6]

Table 1: Quantitative Data for HMF Production from D-Glucose

| Catalyst System | Solvent System | Temp. (°C) | Time | Glucose Conv. (%) | HMF Yield (%) | Reference |

| AlCl₃ / HCl | Water / 2-sec-butylphenol (B1202637) | 170 | - | - | 62 | [6] |

| NbCl₅ / CX4SO₃H | Water/NaCl / MIBK | 150 | 17.5 min | >99 | 50 | [8] |

| SnSO₄ / H₂SO₄ | GVL / Water | 170 | 25 min | 99 | 21 | [9] |

| MIL-101Cr-SO₃H | THF / Water | 130 | 24 h | - | 29 | [10] |

Representative Experimental Protocol: Conversion of Glucose to HMF (Based on the protocol described by Nikolla et al.[6])

-

Reactor Setup: A 10 mL batch reactor is charged with an aqueous solution of D-glucose (e.g., 10 wt%).

-

Catalyst Addition: A Lewis acid catalyst (e.g., AlCl₃·6H₂O, 10 mol% with respect to glucose) and a Brønsted acid catalyst (e.g., HCl, to achieve a desired pH) are added to the aqueous phase.

-

Biphasic System: An equal volume of an organic extracting solvent (e.g., 2-sec-butylphenol containing 10 wt% 4-sec-butylphenol (B1210997) as an internal standard) is added to the reactor.

-

Reaction: The reactor is sealed, pressurized with an inert gas (e.g., He), and heated to the desired temperature (e.g., 170 °C) with vigorous stirring for a specified time.

-

Quenching and Analysis: After the reaction, the reactor is rapidly cooled in an ice bath. The aqueous and organic phases are separated. The products in each phase are quantified using High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC).

Synthesis of C-Glycosides

C-glycosides are carbohydrate analogues in which the anomeric oxygen atom is replaced by a carbon atom. This C-C linkage makes them resistant to enzymatic hydrolysis, a feature highly desirable for the development of stable drug candidates and biochemical probes.[11] D-glucose and its derivatives, particularly glycals, are common starting materials for their synthesis.

Several strategies exist for forming the C-glycosidic bond. A common approach involves the reaction of a glycosyl donor (with a good leaving group at the anomeric position) with a carbon nucleophile, often proceeding through an oxocarbenium ion intermediate.[11] Glycals (cyclic enol ethers of sugars) are particularly useful precursors that can undergo Ferrier rearrangement to install a carbon substituent at the anomeric center.[12]

Table 2: Examples of C-Glycosylation Reactions

| Glucose Derivative | Nucleophile | Catalyst / Conditions | Product | Yield (%) | Reference |

| 3,4,6-Tri-O-acetyl-D-glucal | Allyltrimethylsilane | Zn(OTf)₂ (10 mol%), DCE, 40 °C | Allyl 2,3-unsaturated C-glycoside | High | [12] |

| 3,4,6-Tri-O-acetyl-D-glucal | Various C-nucleophiles | RuCl₃ (2 mol%) | Various C-glycosides | High | [12] |

Representative Experimental Protocol: Ferrier C-Glycosylation (Based on the protocol described by Kashyap et al.[12])

-

Reactant Preparation: To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv) in a dry solvent such as 1,2-dichloroethane (B1671644) (DCE) under an inert atmosphere (e.g., Argon), add the carbon nucleophile (e.g., allyltrimethylsilane, 1.5 equiv).

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., Zn(OTf)₂, 10 mol%) to the stirred solution.

-

Reaction: Heat the reaction mixture to the specified temperature (e.g., 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and quench with a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired C-glycoside.

Cyanohydrin Synthesis for Chain Extension

The cyanohydrin synthesis is a classical method for extending the carbon chain of an aldose. D-arabinose, which can be derived from D-glucose, is treated with cyanide to form two epimeric cyanohydrins. These can then be hydrolyzed to carboxylic acids and subsequently reduced to yield a mixture of D-glucose and D-mannose.[13][14] This reaction is highly dependent on the pH and buffer conditions, which can be tuned to favor the formation of one epimer over the other.[14]

Table 3: Effect of Conditions on Epimer Ratio in Cyanohydrin Synthesis from D-Arabinose

| Cyanide Source | Additive / Buffer | Ratio of Mannonic Nitrile : Gluconic Nitrile | Reference |

| NaCN | NaHCO₃ / CO₂ | ~ 3 : 1 | [14] |

| NaCN | Na₂CO₃ | ~ 1 : 3 (reversed) | [14] |

Representative Experimental Protocol: Cyanohydrin Synthesis (Based on the protocol described by Isbell et al.[14])

-

Reaction Setup: Prepare a solution of D-arabinose in water. In a separate flask, prepare a solution of sodium cyanide and the desired buffer (e.g., sodium carbonate for favoring the gluconic epimer).

-

Reaction: Cool both solutions in an ice bath. Slowly add the D-arabinose solution to the cyanide solution with stirring. Seal the reaction vessel and allow it to stand at a controlled temperature (e.g., 20 °C) for 48 hours to ensure complete reaction.

-

Hydrolysis: After the reaction is complete, heat the mixture (e.g., in a sodium carbonate solution at 60 °C) with aeration to hydrolyze the nitriles to their corresponding sodium carboxylates and remove excess cyanide.

-

Lactonization: Acidify the solution to convert the carboxylates into their corresponding lactones (gluconolactone and mannonolactone).

-

Isolation and Reduction: Isolate the desired lactone by crystallization. The purified lactone can then be reduced (e.g., using sodium amalgam) to the final aldose (D-glucose or D-mannose).

Conclusion

D-glucose is a powerhouse chiral synthon, offering a cheap, abundant, and stereochemically rich starting point for the synthesis of diverse and complex molecules. Mastery of protecting group strategies is fundamental to unlocking its potential, allowing for precise, regioselective transformations. Key synthetic pathways, such as the conversion to furan-based platform chemicals and the formation of hydrolytically stable C-glycosides, demonstrate the immense value of glucose derivatives in industrial chemistry and drug development. The methodologies and data presented in this guide serve as a foundational resource for scientists aiming to leverage this remarkable natural building block in their research.

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Acid-Catalyzed Conversion of Cellulose Into Levulinic Acid With Biphasic Solvent System [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Selective glucose conversion to 5-hydroxymethylfurfural (5-HMF) instead of levulinic acid with MIL-101Cr MOF-derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ01399F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 13. [PDF] Synthesis of D-glucose-1-C-14 and D-mannose-1-C-14 | Semantic Scholar [semanticscholar.org]

- 14. scispace.com [scispace.com]

The Indispensable Role of Benzyl Protecting Groups in Carbohydrate Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, where the subtle differences in stereochemistry and connectivity dictate biological function, the strategic use of protecting groups is paramount. Among the arsenal (B13267) of protective moieties, the benzyl (B1604629) group (Bn) stands out as a robust and versatile tool, enabling chemists to navigate the complexities of multistep syntheses of oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. This technical guide provides a comprehensive overview of the function of benzyl protecting groups, detailing their properties, methods of installation and removal, and their profound influence on the reactivity and selectivity of carbohydrate transformations.

Core Principles of Benzyl Protecting Groups in Carbohydrate Chemistry

Benzyl ethers are widely employed for the protection of hydroxyl groups in carbohydrates due to their exceptional stability across a broad range of reaction conditions, including acidic and basic media.[1][2] This stability classifies them as "permanent" protecting groups, typically removed towards the final stages of a synthetic sequence.[3] The strategic deployment of benzyl groups is a cornerstone of modern carbohydrate chemistry, allowing for the precise orchestration of reactions at specific positions on the sugar backbone.[4]

The utility of benzyl ethers extends beyond simple protection. The electron-donating nature of the benzyl group can significantly influence the reactivity of a carbohydrate molecule. This is most notably demonstrated in the "armed-disarmed" concept of glycosylation, where a glycosyl donor protected with electron-donating benzyl ethers (armed) is more reactive than one protected with electron-withdrawing groups like esters (disarmed).[5] This principle allows for the chemoselective activation of armed donors in the presence of disarmed ones, a powerful strategy in oligosaccharide assembly.

Furthermore, the steric bulk of benzyl groups can direct the stereochemical outcome of glycosylation reactions, influencing the formation of specific anomeric linkages. Their presence can also rigidify the pyranose ring, affecting its conformation and the reactivity of neighboring functional groups.

A key derivative, the benzylidene acetal (B89532), formed by the reaction of benzaldehyde (B42025) with a 1,2- or 1,3-diol, is another invaluable tool.[6] It provides simultaneous protection of two hydroxyl groups, often the 4- and 6-positions of hexopyranosides, locking the conformation of the pyranose ring.[7] A significant advantage of benzylidene acetals is their susceptibility to regioselective reductive opening, providing a pathway to selectively expose either the 4- or 6-hydroxyl group for further functionalization.[8][9]

Methodologies for the Introduction of Benzyl Protecting Groups

The most common method for the formation of benzyl ethers is the Williamson ether synthesis, which involves the deprotonation of a hydroxyl group with a strong base, followed by nucleophilic substitution with a benzyl halide.[10]

Experimental Protocol: Per-O-benzylation of a Monosaccharide using Sodium Hydride and Benzyl Bromide

This protocol describes a general procedure for the exhaustive benzylation of a monosaccharide.

Materials:

-

Monosaccharide (e.g., methyl α-D-glucopyranoside)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol (for quenching)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of the monosaccharide (1.0 equiv) in anhydrous DMF is cooled to 0 °C under an inert atmosphere (e.g., argon).

-

Sodium hydride (typically 1.2-1.5 equiv per hydroxyl group) is added portion-wise to the solution, and the mixture is stirred at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.

-

Benzyl bromide (typically 1.2-1.5 equiv per hydroxyl group) is added dropwise to the reaction mixture at 0 °C.[11]

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched at 0 °C by the slow addition of methanol.

-

The mixture is diluted with ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the per-O-benzylated monosaccharide.

Formation of Benzylidene Acetals

Benzylidene acetals are typically formed by the acid-catalyzed reaction of a diol with benzaldehyde or a benzaldehyde equivalent like benzaldehyde dimethyl acetal.[12]

Experimental Protocol: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This protocol details the selective protection of the 4- and 6-hydroxyl groups of methyl α-D-glucopyranoside.

Materials:

-

Methyl α-D-glucopyranoside

-

Benzaldehyde dimethyl acetal

-

Camphor-10-sulfonic acid (catalyst)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of methyl-α-D-glucopyranoside (1.0 equiv) in dry DMF is treated with benzaldehyde dimethyl acetal (1.3 equiv) and a catalytic amount of camphor-10-sulfonic acid.[12]

-

The mixture is heated (e.g., at 50 °C) for several hours, with the reaction progress monitored by TLC.[12]

-

After cooling to room temperature, the reaction is neutralized with triethylamine.[12]

-

The mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.[12]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.[12]

-

The residue is purified by silica gel column chromatography to yield methyl 4,6-O-benzylidene-α-D-glucopyranoside.[12] A yield of 76% has been reported for this transformation.[12]

Quantitative Data on Benzylation and Benzylidene Acetal Formation

The efficiency of benzylation and benzylidene acetal formation can vary depending on the substrate and reaction conditions. The following tables summarize representative quantitative data.

| Substrate | Benzylating Agent | Base/Catalyst | Solvent | Time | Yield (%) | Reference |

| Diacetone-D-glucose | Benzyl bromide | NaH | THF | 2.75 h | 100 | [13] |

| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal | Camphor-10-sulfonic acid | DMF | 6 h | 76 | [12] |

| Methyl α-D-glucopyranoside | Benzaldehyde | Fused ZnCl₂ | Benzaldehyde | 48 h | 63 | [14] |

Methodologies for the Removal of Benzyl Protecting Groups

The cleavage of benzyl ethers, or debenzylation, is a critical step in the final stages of carbohydrate synthesis. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation

The most common method for debenzylation is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂). This method is highly efficient but is not compatible with other reducible functional groups such as alkenes, alkynes, or azides.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a milder and often more selective alternative to traditional hydrogenation.[15] This method utilizes a hydrogen donor in conjunction with a palladium catalyst.

Experimental Protocol: Debenzylation via Catalytic Transfer Hydrogenation

This protocol describes a general procedure for the removal of benzyl ethers using triethylsilane as the hydrogen donor.

Materials:

-

Benzylated carbohydrate

-

10% Palladium on carbon (Pd/C)

-

Triethylsilane (Et₃SiH)

-

Methanol (MeOH)

-

Celite®

Procedure:

-

To a solution of the benzylated carbohydrate (1.0 equiv) in methanol, 10% Pd/C (typically 10-20% by weight of the substrate) is added.

-

Triethylsilane (2-3 equiv per benzyl group) is added portionwise to the stirred suspension at room temperature.[4]

-

The reaction mixture is stirred at room temperature until the starting material is completely consumed, as monitored by TLC.[4]

-

The reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with methanol.[4]

-

The combined filtrate is concentrated under reduced pressure to yield the deprotected carbohydrate.

Dissolving Metal Reduction

The Birch reduction (sodium in liquid ammonia) is a powerful method for removing benzyl groups, particularly when catalytic hydrogenation is not feasible.[16] However, the strongly basic conditions can be incompatible with base-labile protecting groups.

Regioselective Opening of Benzylidene Acetals

The reductive opening of benzylidene acetals provides a strategic route to partially benzylated carbohydrates. The regioselectivity of this reaction can be controlled by the choice of reagents.

Experimental Protocol: Regioselective Reductive Opening of a 4,6-O-Benzylidene Acetal

This protocol describes the use of lithium aluminum hydride and aluminum chloride to selectively generate a 4-O-benzyl ether with a free 6-hydroxyl group.

Materials:

-

4,6-O-benzylidene protected carbohydrate

-

Lithium aluminum hydride (LiAlH₄)

-

Aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Ethyl acetate (for quenching)

-

Saturated aqueous sodium potassium tartrate (Rochelle's salt)

Procedure:

-

A solution of the 4,6-O-benzylidene protected carbohydrate (1.0 equiv) in a mixture of anhydrous diethyl ether and dichloromethane is prepared under an inert atmosphere.

-

A solution of LiAlH₄ (1.0 equiv) and AlCl₃ (1.0 equiv) in anhydrous diethyl ether is prepared separately and then added to the carbohydrate solution at room temperature.[17]

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction is carefully quenched by the sequential addition of ethyl acetate and saturated aqueous sodium potassium tartrate.

-

The mixture is stirred vigorously until two clear layers are formed.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography.

Quantitative Data on Debenzylation and Benzylidene Acetal Opening

The following tables provide a summary of yields for various deprotection and regioselective opening reactions.

| Substrate | Reagents | Solvent | Time | Yield (%) | Reference |

| Benzylated Carbohydrate | 10% Pd/C, Et₃SiH | MeOH | 30 min | 87 | [18] |

| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside | LiAlH₄-AlCl₃ (1:1) | Et₂O/CH₂Cl₂ | 40 h | 64 (for 6-OH product) | [17] |

| Galactopyranoside derivative | N-bromosuccinimide, light, aq. CaCO₃ | - | - | 72-95 | [19] |

Orthogonal Protecting Group Strategies

The concept of orthogonality is crucial in complex carbohydrate synthesis, allowing for the selective removal of one type of protecting group in the presence of others.[20] Benzyl ethers form a powerful orthogonal pair with acid-labile groups like trityl (Tr) and silyl (B83357) ethers.[18]

Visualizing Key Processes in Carbohydrate Chemistry

The following diagrams, created using the DOT language, illustrate fundamental workflows and mechanisms involving benzyl protecting groups.

Caption: General workflow of a protection-modification-deprotection strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

2,3,4,6-Tetra-O-benzyl-D-glucitol molecular weight and formula

An In-Depth Technical Guide on 2,3,4,6-Tetra-O-benzyl-D-glucitol

This document provides a detailed overview of the physicochemical properties of this compound, a key intermediate in glycobiology and the synthesis of complex carbohydrates. This guide is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for its application in chemical synthesis and biochemical assays.

| Property | Value |

| Molecular Formula | C₃₄H₃₈O₆[1][2] |

| Molecular Weight | 542.66 g/mol [1][2] |

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical name and its core molecular properties.

Experimental Protocols

While this document focuses on the fundamental properties of this compound, it is synthesized from D-glucose and benzyl (B1604629) chloride[2][3]. Detailed experimental protocols for its synthesis and use as a biochemical reagent in glycobiology research are available in specialized literature[4][5]. Glycobiology studies delve into the structure, synthesis, and biology of sugars, a field where this compound serves as a valuable tool[4][5].

Applications in Research

This compound is utilized as a biochemical reagent in the field of glycobiology[4][5]. This area of study is crucial for understanding the roles of sugars in biological systems and has significant implications for biomedicine and biotechnology[5].

References

- 1. 2,3,4,6 -Tetra-O-benzyl-D-glucitol - Amerigo Scientific [amerigoscientific.com]

- 2. 2,3,4,6 -Tetra-O-benzyl-D-glucitol | 14233-48-8 | MT07362 [biosynth.com]

- 3. 14233-48-8 , this compound, CAS:14233-48-8 [chemsynlab.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and History of Glucitol Benzylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylation of glucitol, a sugar alcohol derived from glucose, represents a cornerstone technique in carbohydrate chemistry. The introduction of the benzyl (B1604629) ether protecting group allows for the selective modification of glucitol's multiple hydroxyl groups, a critical step in the synthesis of complex carbohydrates and glycoconjugates with significant applications in drug development and biomedical research. This technical guide provides a comprehensive overview of the historical discovery, evolution of synthetic methodologies, and detailed experimental protocols for the benzylation of glucitol.

Historical Context: The Dawn of Protecting Group Chemistry

The late 19th and early 20th centuries witnessed foundational advancements in carbohydrate chemistry, largely pioneered by the work of Emil Fischer, who elucidated the structures of many monosaccharides. [cite: ] A significant challenge in this field was the ability to selectively react with one of the many hydroxyl groups present in a sugar molecule. This necessity spurred the development of "protecting groups," temporary modifications that mask a functional group from unwanted reactions.

The Williamson ether synthesis, discovered by Alexander Williamson in 1850, provided the fundamental chemical transformation for forming ether linkages. [cite: ] This reaction, involving an alkoxide and an alkyl halide, laid the groundwork for the use of ethers as protecting groups. Among the various ether-forming reactions, benzylation, the introduction of a benzyl group (-CH₂C₆H₅), emerged as a particularly robust and versatile method due to the stability of the resulting benzyl ether under a wide range of reaction conditions and its facile removal by catalytic hydrogenolysis.

The Evolution of Benzylation Methodologies

Over the decades, the methods for glucitol benzylation have been refined to improve yield, selectivity, and scalability, moving from stoichiometric to catalytic approaches and introducing milder reaction conditions.

Early Methods: Stoichiometric Base and Harsh Conditions

Initial approaches to the perbenzylation of glucitol and other polyols involved the use of strong bases in stoichiometric amounts to generate the corresponding alkoxides. A representative and historically significant method for the benzylation of a related sugar derivative was reported by S. Czernecki, C. Georgoulis, and C. Provelenghiou in 1976. While this specific example details the benzylation of diacetone-D-glucose, the underlying principles and experimental setup are indicative of the techniques applied to polyols like glucitol during that era. This method utilized sodium hydride (NaH) as the base in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by the addition of benzyl bromide. A key innovation in their work was the use of a catalytic amount of a quaternary ammonium (B1175870) salt, tetrabutylammonium (B224687) iodide (TBAI), to accelerate the reaction.

Experimental Protocol: Benzylation of a Hindered Sugar Hydroxyl (Czernecki et al., 1976)

This protocol is adapted from the benzylation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose and serves as a detailed example of early benzylation techniques that would be applicable to glucitol.

-

Reactants and Reagents:

-

Substrate (e.g., Diacetone-D-glucose): 1.0 equivalent

-

Sodium Hydride (NaH, 50% dispersion in oil): 1.01 equivalents

-

Benzyl Bromide (BnBr): 1.01 equivalents

-

Tetrabutylammonium Iodide (TBAI): 0.01 equivalents (1 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

A solution of the diacetone-D-glucose (e.g., 39 g, 150 mmol) in anhydrous THF (250 mL) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium hydride (e.g., 7.3 g of 50% dispersion, 152 mmol) is added slowly with stirring and cooling. The reaction is exothermic, and the temperature should be carefully controlled.

-

Once the addition of NaH is complete and the initial effervescence has subsided, a catalytic amount of TBAI (e.g., 540 mg, 1.5 mmol) is added to the reaction mixture.

-

Benzyl bromide (e.g., 18 mL, 151 mmol) is then added to the solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion (typically within a few hours with the catalyst), the reaction is quenched. Czernecki and colleagues reported a workup procedure involving the addition of Florisil to the reaction mixture, followed by evaporation of the solvent and elution with a non-polar solvent like pentane (B18724) to isolate the benzylated product.

-

-